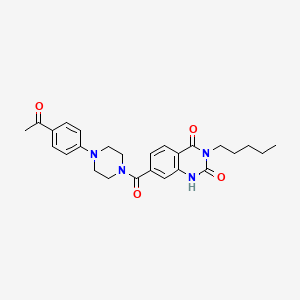

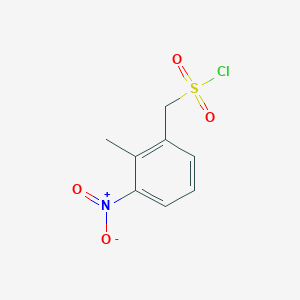

![molecular formula C21H24N2O5 B2868709 [2-[(1-氰基环己基)-甲基氨基]-2-氧代乙基] 5-甲氧基-3-甲基-1-苯并呋喃-2-羧酸酯 CAS No. 874597-70-3](/img/structure/B2868709.png)

[2-[(1-氰基环己基)-甲基氨基]-2-氧代乙基] 5-甲氧基-3-甲基-1-苯并呋喃-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .Chemical Reactions Analysis

Compounds with methylation of the hydroxyl group had reduced solubility and decreased antimicrobial abilities, and compounds with halogen substituents showed no antimicrobial activity .科学研究应用

合成与生物活性

复杂有机化合物的合成通常会导致发现具有显着生物活性的分子。例如,与甲氨蝶呤相关的化合物中新型抗叶酸特性的合成展示了复杂的环己酮衍生物在癌症治疗中的潜力。这些化合物对 L1210 白血病细胞中的二氢叶酸还原酶 (DHFR) 和细胞生长表现出有效的抑制作用,以及观察到的对甲氨蝶呤的细胞流入转运优势,表明有望改善治疗效果 (Degraw 等,1992)。

构象研究

环己酮衍生物的构象研究,例如对 (1R,2S)-2-苯甲酰胺基-2-甲氧羰基-5-氧代环己烷-1-羧酸的分析,有助于我们理解分子结构和相互作用。这些研究揭示了环己酮环如何采用特定构象,影响整体分子几何结构和潜在的反应性或结合特性,这对于药物设计至关重要 (Buñuel 等,1997)。

化学反应性和合成

环己酮衍生物与其他化学实体的反应性可以导致形成具有独特结构和潜在应用的新化合物。例如,涉及环己基或苄基异氰酸酯与半缩氨酮的 Ugi 反应产生了新类化合物,例如伪肽三嗪,展示了环己酮衍生物在合成化学中的多功能性 (Sañudo 等,2006)。

新型合成途径

探索以环己酮衍生物为中间体或反应物的合成新途径可以创建多样化的化学库。这些途径可以合成具有潜在药理活性的化合物或具有独特性质的材料。例如,关于 1-(三甲氧基甲基)环己烯的合成和反应的研究证明了环己酮衍生物通过创新合成策略生成新化学实体的潜力 (Bourke & Collins,1996)。

光致去除保护基

环己酮衍生物已被研究用作光致去除保护基。该应用在合成化学中至关重要,因为它允许使用光选择性去除保护基,这在复杂分子的合成或光敏药物递送系统的开发中特别有用 (Zabadal 等,2001)。

作用机制

未来方向

属性

IUPAC Name |

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14-16-11-15(26-3)7-8-17(16)28-19(14)20(25)27-12-18(24)23(2)21(13-22)9-5-4-6-10-21/h7-8,11H,4-6,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMAYEJBPAQZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

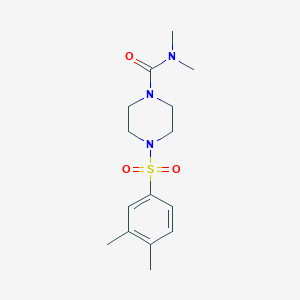

![Ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)

![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2868634.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)

![6-[4-(Tert-butyl)phenoxy]nicotinamide](/img/structure/B2868638.png)

![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2868645.png)

![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2868648.png)